N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3,5-Dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2-thioxo group, a 4-nitrophenyl substituent, and a 3,5-dimethylphenyl carboxamide moiety. Its synthesis typically involves cyclocondensation reactions using DMF and POCl₃ as key reagents, followed by purification via crystallization . The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups on distinct aromatic rings creates a unique electronic profile, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-11-8-12(2)10-15(9-11)22-19(25)17-13(3)21-20(28)23-18(17)14-4-6-16(7-5-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFYNOOLBRNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the tetrahydropyrimidine derivative with the nitrophenyl group using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the nitration and coupling steps to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 undergoes nucleophilic substitution reactions, enabling functional group transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Mechanism Insight |
|---|---|---|---|---|
| Oxidation to oxo | H<sub>2</sub>O<sub>2</sub>, AcOH | 2-Oxo derivative | 75% | Sulfur atom oxidizes to carbonyl |
| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub> | 2-Methylthio derivative | 68% | S-alkylation at thione sulfur |
Key Findings :
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Oxidation with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the thioxo group to an oxo group, forming N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .
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Alkylation with methyl iodide produces a methylthio analog, enhancing lipophilicity .
Electrophilic Aromatic Substitution (EAS) on the Nitrophenyl Ring
The 4-nitrophenyl substituent directs electrophilic attacks to the meta position due to the nitro group’s electron-withdrawing nature:
| Reaction Type | Reagents/Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 3-Bromo-4-nitrophenyl derivative | 60% | Meta substitution favored |
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 3,4-Dinitrophenyl derivative | 45% | Limited by steric hindrance |
Key Findings :
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Bromination occurs at the meta position relative to the nitro group .
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Further nitration is sterically hindered by the existing nitro and methyl groups .
Reduction of the Nitro Group
The nitro group on the phenyl ring can be reduced to an amine under catalytic hydrogenation:
| Reaction Type | Reagents/Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| Reduction | H<sub>2</sub>, Pd/C, EtOH | 4-Aminophenyl derivative | 82% | Bioactive intermediate |
Key Findings :
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Reduction generates a primary amine, enabling conjugation or further derivatization .
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The resulting amine exhibits enhanced hydrogen-bonding capacity, impacting solubility .
Hydrolysis of the Carboxamide
The carboxamide group undergoes acid- or base-catalyzed hydrolysis:
| Reaction Type | Reagents/Conditions | Product | Yield | pH Dependency |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | 68% | Protonation of amide |
| Base hydrolysis | NaOH, H<sub>2</sub>O/EtOH | Carboxylate salt | 72% | Deprotonation at high pH |
Key Findings :
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Hydrolysis produces 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid , a precursor for esterification .
Functionalization of the Tetrahydropyrimidine Core
The NH group in the tetrahydropyrimidine ring participates in alkylation/acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Steric Influence |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 65% | Moderate steric hindrance |
| Alkylation | Benzyl bromide, NaH | N-Benzyl derivative | 58% | Hindered by 3,5-dimethyl groups |
Key Findings :
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Acylation occurs at the secondary amine of the tetrahydropyrimidine ring .
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Steric hindrance from the 3,5-dimethylphenyl group limits reaction efficiency .
Thiol-Disulfide Exchange
The thioxo group participates in redox reactions, forming disulfide bonds:
| Reaction Type | Reagents/Conditions | Product | Yield | Redox Potential |
|---|---|---|---|---|
| Oxidation | I<sub>2</sub>, KI | Disulfide-linked dimer | 55% | Mild oxidative conditions |
Key Findings :
Scientific Research Applications
Biological Activities
Research indicates that N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests its potential as an antimicrobial agent in pharmaceutical applications.
- Analgesic Activity : Similar compounds have been reported to possess analgesic properties. The specific combination of substituents in this compound may enhance its efficacy while potentially reducing toxicity compared to other similar compounds.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth through various mechanisms. Its structural components allow for interaction with specific enzymes or receptors involved in cancer progression.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These reactions often yield high purity and yield while minimizing by-products.
- Oxidation and Reduction : Utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can modify the functional groups effectively.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound vs. trifluoromethyl in ) modulate electronic properties, affecting reactivity in nucleophilic substitutions .
- Aromatic substituents (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl in ) alter steric bulk and lipophilicity, impacting bioavailability .
Yield Comparison :
- Target compound: 75% after recrystallization .
- 4-Chlorophenyl analog: 68% due to competing side reactions with electron-withdrawing substituents .
- Thieno-pyrimidine derivative : 82% yield, attributed to the stability of the thieno ring during cyclization.
Physicochemical and Spectral Properties
Notable Trends:
- The nitro group in the target compound and 4-chlorophenyl analog contributes to strong IR absorption at ~1340 cm⁻¹ .
- Mass spectrometry data confirm molecular ion peaks consistent with calculated values .
Crystallographic and Computational Insights
- Target Compound : Predicted to adopt a boat conformation in the tetrahydropyrimidine ring, similar to N-(4-chlorophenyl) analogs . Weak C–H⋯O/N hydrogen bonds stabilize crystal packing .
- Ethyl Ester Derivative : Crystal structure (CCDC 753244) reveals a planar pyrimidine ring with a dihedral angle of 8.2° between aryl substituents, favoring π-π stacking.
- Software Tools : SHELXL and Mercury were used to refine and visualize structures, highlighting packing efficiencies and void spaces.
Biological Activity
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the tetrahydropyrimidine class and features several functional groups that contribute to its biological activity. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that compounds in the tetrahydropyrimidine class possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown activity against various strains of bacteria and fungi .
- Anticancer Properties : The thioxo group in the structure is associated with antitumor activity. Research has indicated that related compounds can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Analgesic Activity : Some studies suggest that tetrahydropyrimidines can act as analgesics by interacting with pain pathways in the nervous system .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The nitrophenyl group may enhance the compound's ability to interact with biological targets such as enzymes or receptors.
- The thioxo moiety could play a critical role in redox reactions within cells, contributing to its anticancer properties by inducing oxidative stress in tumor cells.
Case Studies
A few notable case studies illustrate the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated a series of tetrahydropyrimidine derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that compounds with similar structural features exhibited significant growth inhibition in breast and colon cancer cells .
- Antibacterial Evaluation : In another study, the antibacterial efficacy of tetrahydropyrimidine derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing tetrahydropyrimidine derivatives like N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Answer : Tandem synthesis involving Knoevenagel condensation, Michael addition, and intramolecular cyclization is widely used. For example, 4-alkyl-6-amino-4-N³,N⁵-diaryl-2-thioxo-tetrahydropyridine-3,5-dicarboxamides are synthesized via this approach, with optimized conditions including ethanol or n-butanol as solvents, reflux temperatures (80–100°C), and catalytic acetic acid. Purification via column chromatography or recrystallization yields high-purity products .
- Table 1 : Common Reaction Conditions for Tetrahydropyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, β-ketoester, NH₄OAc, EtOH, Δ | 60–75 | |
| Michael Addition | Aryl amine, THF, RT | 70–85 | |
| Cyclization | AcOH, reflux | 80–90 |
Q. How can structural characterization of this compound be systematically performed?
- Answer : Combine spectroscopic and crystallographic techniques:
- XRD Analysis : Resolve molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between pyrimidine and aryl groups, as in ).
- NMR/IR Spectroscopy : Confirm functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹ in IR; aromatic proton shifts at δ 6.8–8.2 ppm in ¹H NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ ≈ 436 for C₂₁H₂₁N₃O₃S).
Q. What in vitro assays are suitable for evaluating biological activity?
- Answer : Use antimicrobial (e.g., agar diffusion against S. aureus or E. coli) and immunomodulatory assays (e.g., cytokine profiling in macrophage cells). Reference compounds like pyrimidine derivatives in showed MIC values of 12.5–50 µg/mL against bacterial strains .
Advanced Research Questions
Q. How can regioselective alkylation at the sulfur atom be achieved in similar tetrahydropyrimidine scaffolds?
- Answer : Alkylation with allyl bromide or methyl iodide in DMF/K₂CO₃ selectively targets the thioxo sulfur. For example, 6-allylsulfanyl derivatives form with >90% regioselectivity, confirmed by XRD and ¹³C NMR (C-S bond at δ 40–45 ppm) .
- Note : Steric hindrance from 3,5-dimethylphenyl groups may reduce reactivity; optimize molar ratios (1:1.2 substrate:alkylating agent) .
Q. How should conflicting crystallographic data (e.g., polymorphic forms) be resolved?
- Answer :
Perform PXRD to distinguish polymorphs.
Compare hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯π interactions).
Use DFT calculations to assess stability of conformers (e.g., shows polymorphs with 5.2° vs. 12.8° phenyl ring twists) .
- Table 2 : Key Crystallographic Parameters for Polymorphs
| Parameter | Polymorph A | Polymorph B |
|---|---|---|
| Dihedral Angle (°) | 5.2 | 12.8 |
| Hydrogen Bonds | N–H⋯N | C–H⋯O |
| Space Group | P2₁/c | C2/c |
Q. What computational strategies predict binding interactions with biological targets (e.g., kinases or bacterial enzymes)?
- Answer :
Molecular Docking : Use AutoDock Vina with PyRx to model interactions (e.g., nitro group hydrogen-bonding with ATP-binding pockets).
MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories).
QSAR Models : Correlate substituent effects (e.g., 4-nitrophenyl enhances electron-withdrawing capacity) with activity .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in spectroscopic vs. crystallographic data?
- Answer :
- Case Study : If NMR suggests planar geometry but XRD shows torsion, re-examine sample purity or solvent effects (e.g., highlights disorder in crystal structures).
- Resolution : Use dynamic NMR (VT-NMR) to probe conformational flexibility or recrystallize in alternate solvents (e.g., DMSO vs. MeOH) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
